molecular formula C17H12ClN3 B12565369 Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- CAS No. 190000-02-3

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)-

Cat. No.: B12565369
CAS No.: 190000-02-3
M. Wt: 293.7 g/mol
InChI Key: GYZGETASAWLMOV-UHFFFAOYSA-N
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Description

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- is a heterocyclic compound that combines the structural features of phthalazine and indole. Phthalazine is a bicyclic nitrogen-containing heterocycle, while indole is a bicyclic compound with a benzene ring fused to a pyrrole ring. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be synthesized through various synthetic routes. One common method involves the condensation of 1-chlorophthalazine with 1H-indole-3-carbaldehyde under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc and hydrochloric acid for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include phthalazine-1,4-dione derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds .

Scientific Research Applications

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential antitumor effects .

Comparison with Similar Compounds

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- can be compared with other similar compounds, such as:

Phthalazine, 1-chloro-4-(1H-indol-3-ylmethyl)- stands out due to its unique combination of phthalazine and indole structures, which imparts distinct chemical and biological properties.

Properties

CAS No.

190000-02-3

Molecular Formula

C17H12ClN3

Molecular Weight

293.7 g/mol

IUPAC Name

1-chloro-4-(1H-indol-3-ylmethyl)phthalazine

InChI

InChI=1S/C17H12ClN3/c18-17-14-7-2-1-6-13(14)16(20-21-17)9-11-10-19-15-8-4-3-5-12(11)15/h1-8,10,19H,9H2

InChI Key

GYZGETASAWLMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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